molecular formula C4H9FO2 B6173529 (2S)-2-fluorobutane-1,4-diol CAS No. 2613299-36-6

(2S)-2-fluorobutane-1,4-diol

Cat. No.: B6173529
CAS No.: 2613299-36-6
M. Wt: 108.1
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Description

(2S)-2-fluorobutane-1,4-diol is an organic compound that belongs to the class of fluorinated alcohols. This compound is characterized by the presence of a fluorine atom attached to the second carbon of a butane chain, with hydroxyl groups attached to the first and fourth carbons. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-fluorobutane-1,4-diol can be achieved through several methods. One common approach involves the fluorination of butane-1,4-diol. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure the selective introduction of the fluorine atom at the second carbon position. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the fluorination step followed by purification techniques such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-fluorobutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form butane derivatives with reduced functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-fluorobutane-1,4-dione.

    Reduction: Formation of 2-fluorobutane.

    Substitution: Formation of 2-azidobutane-1,4-diol or 2-thiobutane-1,4-diol.

Scientific Research Applications

(2S)-2-fluorobutane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to the presence of the fluorine atom.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-fluorobutane-1,4-diol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules. The pathways involved may include metabolic processes where the compound is converted to active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-fluorobutane-1,4-diol: The enantiomer of (2S)-2-fluorobutane-1,4-diol with different stereochemistry.

    2-chlorobutane-1,4-diol: A similar compound with a chlorine atom instead of fluorine.

    2-bromobutane-1,4-diol: A similar compound with a bromine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with other molecules. This makes this compound a valuable compound in various fields of research and industry.

Properties

CAS No.

2613299-36-6

Molecular Formula

C4H9FO2

Molecular Weight

108.1

Purity

95

Origin of Product

United States

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